molecular formula C40H62O3 B13780948 Arachidonic anhydride

Arachidonic anhydride

Cat. No.: B13780948
M. Wt: 590.9 g/mol
InChI Key: FFBZPQRGHCBZJB-XCHUKFSYSA-N
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Description

Arachidonic anhydride is a chemical compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an important intermediate in various biochemical processes and is involved in the synthesis of several bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes . These lipids play crucial roles in inflammation, immunity, and other physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic anhydride can be synthesized through the dehydration of arachidonic acid. This process typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of acid chlorides and carboxylate salts to form the anhydride through nucleophilic acyl substitution . This method allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Arachidonic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.

    Aminolysis: Amines (e.g., ammonia, primary or secondary amines), typically under mild heating.

    Reduction: Lithium aluminum hydride, under anhydrous conditions.

Major Products:

    Hydrolysis: Arachidonic acid.

    Alcoholysis: Arachidonic esters.

    Aminolysis: Arachidonic amides.

    Reduction: Primary alcohols derived from arachidonic acid.

Properties

Molecular Formula

C40H62O3

Molecular Weight

590.9 g/mol

IUPAC Name

[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C40H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32H,3-10,15-16,21-22,27-28,33-38H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-

InChI Key

FFBZPQRGHCBZJB-XCHUKFSYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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